2-Methyl-7-nitronaphthalene
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Overview
Description
2-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitro group at the seventh position on the naphthalene ring. This compound is part of the nitroaromatic family, known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-7-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-methylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the diazotization of 2-amino-7-methylnaphthalene followed by nitration. This method is preferred due to its higher yield and efficiency compared to direct nitration of naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be reduced to 2-methyl-7-aminonaphthalene using catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron and hydrochloric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: 2-Methyl-7-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-7-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo intersystem crossing to triplet states also plays a role in its photochemical properties .
Comparison with Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the methyl group at the second position.
1-Nitronaphthalene: Another isomer with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position instead of the seventh.
Uniqueness: 2-Methyl-7-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
91137-28-9 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-7-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |
InChI Key |
XJUSCPOBHFZRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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